AC-丙氨酸-丙氨酸-丙氨酸-pna

描述

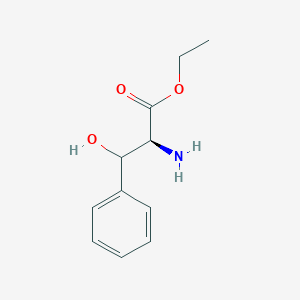

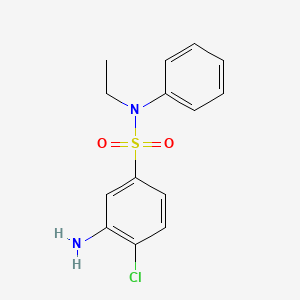

“AC-Ala-ala-ala-pna” is a chemical compound with the molecular formula C11H13N3O4 . It is a type of peptide nucleic acid (PNA), which are DNA/RNA analogs where the sugar-phosphate backbone is replaced by N-2-aminoethylglycine repeating units . This results in significant stability of its hybrid structure with complementary oligonucleotides .

Synthesis Analysis

Peptide nucleic acids (PNAs) can be synthesized using automated or manual procedures . The synthesis involves the coupling of monomers in a process that requires the reagents to be kept as anhydrous as possible . Automated synthesis is a convenient strategy for obtaining PNAs and is performed using specific synthesizers .

Molecular Structure Analysis

The structure of a PNA decamer containing three D-Lys-based monomers has been solved at a 1.66-Å resolution . This structure adopts the so-called P-helix conformation . The conformational rigidity of PNAs is enhanced by the presence of the chiral centers, limiting the ability of PNA strands to adopt other conformations and, ultimately, increasing the selectivity in molecular recognition .

Chemical Reactions Analysis

Acyl-peptide hydrolase, which catalyzes the hydrolysis of an N-terminally acetylated peptide to release an N-acetylamino acid, was found to have higher deblocking aminopeptidase activity on the substrates of Ac-Leu-pNA and Ac-Ala-Ala-Ala . The hydrolysis of Ac-Ala-pNa was inhibited competitively by the presence of Ac-Ala .

科学研究应用

微生物中生物产量的提高

- ALA 已用于代谢工程中以提高其在酵母酿酒酵母中的产量。这种增强对于在制药、医疗保健和食品生产中的应用至关重要,因为 ALA 是血红素生物合成的底物,对呼吸和光合作用至关重要 (Hara 等人,2019)。

微生物生产及其应用

- 关于微生物生产 ALA 的研究,特别是使用光合细菌的研究非常重要。由于其产量更高、污染物排放更低且成本效益更高,因此该方法优于化学合成。其应用延伸到医药、农业和食品工业 (Liu 等人,2014)。

光动力疗法 (PDT) 中的优化

- ALA 在癌症治疗中的 PDT 中的作用已得到探索。ALA 二肽衍生物的使用已显示出其在 PDT 中的生物利用度和肿瘤选择性,为癌症治疗方法提供了潜在的进步 (Di Venosa 等人,2014)。

由谷氨酸生物合成

- 从谷氨酸(血红素、叶绿素和胆绿素的常见前体)生物合成 ALA 的过程对于理解其在各种生物过程中的作用至关重要。独特的生物合成途径在光合物种中具有意义,并提供了对调控机制的见解 (Beale,1990)。

光动力治疗中的临床应用

- ALA 用于癌症的光动力治疗和光检测。它在 PDT 中作为前药的作用,其中它导致形成原卟啉 IX(一种有效的感光剂),在癌症治疗中至关重要。它的临床应用多种多样,涵盖皮肤病学和内窥镜可及的肿瘤 (Casas,2020)。

作用机制

The mechanism of action of “AC-Ala-ala-ala-pna” is related to its interaction with acyl-peptide hydrolase . This enzyme catalyzes the hydrolysis of an N-terminally acetylated peptide to release an N-acetylamino acid . The activity of the enzyme towards acetylalanine p-nitroanilide and acetylalanine β-naphthylamide was activated by the presence of Cl- and SCN- at concentrations between 0.1 and 0.5 M .

安全和危害

The safety data sheet for “AC-Ala-ala-ala-pna” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves . In case of accidental release, it is advised to avoid breathing mist, gas, or vapors, and to evacuate personnel to safe areas .

未来方向

The future development of PNA is mainly to further modify the skeleton, to improve the cell penetration of PNA by combining with nanotechnology, and to further study the physical and biological properties of PNA . This will help in the rapid detection of microorganisms, such as fluorescence in situ hybridization, PCR amplification, biosensor, and gene chip .

属性

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(18-12(4)23)15(24)19-10(2)16(25)20-11(3)17(26)21-13-5-7-14(8-6-13)22(27)28/h5-11H,1-4H3,(H,18,23)(H,19,24)(H,20,25)(H,21,26)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKPSBYTTSNKKN-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718074 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ala-ala-ala-pna | |

CAS RN |

40817-33-2 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)